RGS4 Primary Target Potency: CCG 203769 vs. Parent Lead CCG-50014
CCG 203769 inhibits the RGS4-Gαo protein-protein interaction with an IC50 of 17 nM, representing a 1.8-fold improvement in potency relative to its parent lead compound, CCG-50014, which exhibits an IC50 of 30 nM in the same biochemical assay format [1] [2]. Both compounds act as covalent inhibitors, but the enhanced potency of CCG 203769 reduces the effective concentration required for complete RGS4 blockade in cellular systems.
| Evidence Dimension | RGS4-Gαo Protein-Protein Interaction Inhibition (IC50) |
|---|---|
| Target Compound Data | 17 nM |
| Comparator Or Baseline | CCG-50014: 30 nM |
| Quantified Difference | 1.8-fold more potent |
| Conditions | In vitro flow cytometry protein interaction assay (FCPIA) measuring disruption of RGS4-Gαo binding |
Why This Matters
For researchers requiring complete RGS4 inhibition at minimal compound concentrations to avoid solubility limits or off-target effects, CCG 203769 provides a lower working concentration threshold (e.g., 3 µM cellular activity versus higher required doses for CCG-50014).
- [1] Blazer LL, et al. Selectivity and anti-Parkinson's potential of thiadiazolidinone RGS4 inhibitors. ACS Chem Neurosci. 2015;6(6):911-919. View Source
- [2] Turner EM, et al. A nanomolar-potency small molecule inhibitor of regulator of G-protein signaling proteins. ACS Med Chem Lett. 2012;3(2):146-150. View Source
